Cyanine3.5 carboxylic acid

Vue d'ensemble

Description

Cyanine3.5 carboxylic acid, also known as Cyanine 3.5 Carboxylic acids, are a type of fluorescent dye belonging to the cyanine family. These compounds are characterized by their ability to emit red fluorescence when excited by specific wavelengths of light. This compound are widely used in various scientific fields, particularly in biological labeling and imaging applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyanine3.5 carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyanine dyes with carboxylic acid derivatives. The synthesis typically involves the following steps:

Formation of the Cyanine Core: The cyanine core is synthesized by reacting nitrogen-containing heterocycles with polymethine chains.

Introduction of Carboxylic Acid Groups: Carboxylic acid groups are introduced to the cyanine core through reactions with carboxylic acid derivatives such as acyl chlorides or anhydrides.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.

Purification: The synthesized product is purified using techniques such as chromatography to remove impurities and obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

Cyanine3.5 carboxylic acid undergo various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxylic acid group with nucleophiles such as amines or alcohols.

Esterification: This compound can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used to convert carboxylic acids to acid chlorides, which are more reactive intermediates.

Alcohols and Acid Catalysts: Used in esterification reactions to form esters from carboxylic acids.

Major Products

Esters: Formed from the reaction of this compound with alcohols.

Amides: Formed from the reaction of this compound with amines.

Applications De Recherche Scientifique

Fluorescent Labeling

Cyanine 3.5 carboxylic acid is widely used for fluorescent labeling in biological research. Its properties allow for effective tagging of biomolecules, enabling visualization in:

- Fluorescence Microscopy : It provides high-resolution imaging of cellular structures and processes.

- Flow Cytometry : The dye aids in analyzing cell properties by emitting distinct signals as cells pass through a fluid stream .

Molecular Probes for Diagnostics

The compound serves as a molecular probe in diagnostic assays, enhancing the detection of specific target molecules with high sensitivity. Applications include:

- Disease Diagnostics : Identifying pathogens and biomarkers.

- Quantitative PCR : Increasing PCR sensitivity by tracking nucleic acid amplification in real-time .

Therapeutic Applications

Emerging research suggests that cyanine dyes, including cyanine 3.5 carboxylic acid, may have therapeutic potential due to their anti-tumor and anti-inflammatory effects. These applications are still under investigation but show promise for treating various conditions such as cancer and cardiovascular diseases .

Near-Infrared Imaging

Cyanine 3.5 carboxylic acid fluoresces in the near-infrared range, making it ideal for in vivo imaging applications due to better tissue penetration. It is particularly useful in:

- Cancer Research : Tracking tumor growth and treatment responses.

- Organ Imaging : Monitoring drug biodistribution and metabolism .

Spectral Properties

The spectral characteristics of cyanine 3.5 carboxylic acid enhance its utility in research:

| Property | Value |

|---|---|

| Absorption Maximum | ~581 nm |

| Emission Maximum | ~596 nm |

| Stokes Shift | ~15 nm |

| Quantum Yield | High |

| Photostability | Excellent |

These properties ensure that the dye provides strong and reliable signals across various fluorescence-based assays .

Photouncaging Applications

Recent studies have demonstrated the use of cyanine dyes as photocages that release carboxylic acids upon near-infrared light irradiation. This method allows for targeted delivery of compounds to cells that would otherwise not uptake them effectively .

In one study involving live HeLa cells, researchers successfully showed that cyanine dyes could be utilized to release carboxylic acid cargo efficiently when exposed to near-infrared light, highlighting their potential for controlled drug delivery systems .

Diagnostic Assays

In a diagnostic context, cyanine 3.5 carboxylic acid has been employed to enhance the sensitivity of quantitative PCR techniques, allowing for more accurate detection of genetic material associated with various diseases .

Mécanisme D'action

The mechanism of action of Cyanine3.5 carboxylic acid involves their ability to absorb light at specific wavelengths and emit fluorescence. The key steps include:

Absorption: The compound absorbs light at a specific wavelength, causing an electron to be excited to a higher energy state.

Emission: The excited electron returns to its ground state, releasing energy in the form of fluorescence.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cy3: Another cyanine dye with similar fluorescence properties but different excitation and emission wavelengths.

Cy5: A cyanine dye that emits fluorescence in the near-infrared region.

Uniqueness

Cyanine3.5 carboxylic acid are unique due to their specific excitation and emission wavelengths, making them suitable for applications requiring red fluorescence. Additionally, their carboxylic acid groups allow for easy conjugation to biomolecules .

Activité Biologique

Cyanine3.5 carboxylic acid is a non-reactive reference dye that belongs to the cyanine dye family, known for its applications in biological imaging and as a fluorescent marker. This article explores the biological activity, mechanisms, and applications of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C38H41ClN2O2 |

| Molecular Weight | 593.2 g/mol |

| CAS Number | 1144107-79-8 |

| Solubility | Soluble in organic solvents (DMF, DMSO), insoluble in water |

| Excitation Maximum | 591 nm |

| Emission Maximum | 604 nm |

| Quantum Yield | 0.35 |

This compound is characterized by its strong fluorescence properties, making it suitable for various biological applications.

Research indicates that Cyanine dyes, including this compound, can act as photocages, releasing biologically active compounds upon exposure to near-infrared (NIR) light. This mechanism allows for targeted delivery and controlled release of carboxylic acids in live cells, enhancing cellular uptake and functionality.

- Photouncaging Process : The photouncaging of carboxylic acids from cyanine dyes occurs through a photooxidative pathway when irradiated with NIR light (650–900 nm). This process has been demonstrated in live HeLa cells, where the caged carboxylic acid was effectively delivered and released, overcoming pharmacokinetic limitations associated with poor cellular uptake of free acids .

Biological Applications

This compound has been utilized in various biological studies:

- Fluorescent Labeling : As a fluorescent marker, it is used to label proteins and nucleic acids for imaging studies. Its high quantum yield and specific excitation/emission wavelengths make it an excellent choice for fluorescence microscopy.

- Drug Delivery Systems : The ability to release biologically active compounds upon light activation positions this compound as a candidate for developing advanced drug delivery systems that require spatial and temporal control over the release of therapeutic agents .

- Biomarker Research : Although not directly studied as a biomarker itself, its role in facilitating the study of other compounds suggests potential applications in biomarker research where precise localization and tracking are required.

Case Studies

Several studies have highlighted the utility of Cyanine dyes in biological contexts:

- Study on Photouncaging Efficiency : A study demonstrated that cyanine-based photocages could successfully release carboxylic acids in live cells upon NIR irradiation, with quantifiable increases in fluorescence intensity correlating with successful uncaging events .

- In Vivo Imaging Applications : Cyanine dyes have been employed in various in vivo imaging studies due to their favorable optical properties and biocompatibility, showcasing their potential for real-time monitoring of biological processes.

Propriétés

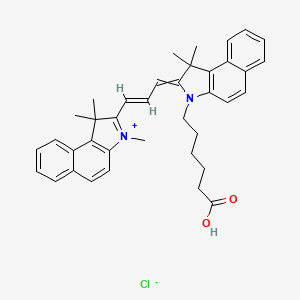

IUPAC Name |

6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCYHFMXCZYHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.